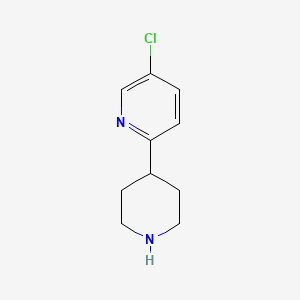
5-Chloro-2-(piperidin-4-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(piperidin-4-YL)pyridine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
The compound is primarily investigated for its applications in the pharmaceutical industry. Its derivatives are known to be involved in various therapeutic areas, including:
- Cancer Therapy : Research indicates that derivatives of 5-Chloro-2-(piperidin-4-yl)pyridine may act as inhibitors of key oncogenic pathways, particularly involving anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). These pathways are crucial for the proliferation of certain cancer cells, making this compound a candidate for targeted cancer therapies.
- Metalloproteinase Inhibition : The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in various inflammatory diseases and cancer metastasis. Inhibition of MMP activity can be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
- Neurological Disorders : There is emerging interest in the potential use of this compound in treating neurological conditions due to its interactions with neurotransmitter receptors. Its piperidine structure allows it to modulate various biochemical pathways related to neuropharmacology.
The biological activity of this compound is primarily linked to its interactions with specific biological targets:
- Enzyme Inhibition : Compounds containing piperidine and pyridine moieties often exhibit enzyme inhibition properties, which are critical for their therapeutic effects. Studies have shown that this compound can selectively bind to various enzymes, impacting their activity and leading to potential therapeutic outcomes.
- Receptor Binding : The unique structure of this compound allows it to interact with multiple receptors, which is essential for drug design aimed at modulating receptor activity for therapeutic benefits.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including chlorination of the pyridine ring followed by the introduction of the piperidinyl group. Variations in synthesis can lead to different derivatives with distinct pharmacological profiles.
Several studies have documented the efficacy of this compound in various experimental setups:
- A study focused on the inhibition of MMPs demonstrated that formulations containing this compound significantly reduced MMP activity in vitro, suggesting potential applications in treating inflammatory diseases .
- Another research initiative explored its binding affinity towards ALK and ROS1, finding that modifications to the piperidine moiety could enhance selectivity and potency against these targets, paving the way for new cancer therapies.
- Investigations into its neurological effects revealed promising results regarding modulation of neurotransmitter systems, indicating potential use in treating conditions like anxiety and depression.
Propriétés
Formule moléculaire |
C10H13ClN2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
5-chloro-2-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
Clé InChI |
MSOARNQBWUWZMS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













